5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Orthogonal synthesis Amidation Protecting group strategy

Accelerate asymmetric thiophene synthesis with this orthogonally functionalized 2,5-disubstituted building block. The free carboxylic acid enables selective amidation or coupling while the methyl ester remains protected, eliminating statistical mixtures common to symmetric diacids. Its cLogP of 1.23 offers BBB-permeant lead design without additional protecting-group manipulation. Essential for medicinal chemists pursuing kinase inhibitors, GPCR modulators, or crystal engineering scaffolds requiring predictable centrosymmetric H-bonded dimer packing. Select this specific monoester for high-purity, regiospecifically modified derivatives.

Molecular Formula C7H6O4S
Molecular Weight 186.19 g/mol
CAS No. 50340-79-9
Cat. No. B187890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)thiophene-2-carboxylic acid
CAS50340-79-9
Molecular FormulaC7H6O4S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)C(=O)O
InChIInChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
InChIKeyHYHZGBOWRWIEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxycarbonyl)thiophene-2-carboxylic acid (CAS 50340-79-9): A Regioselective Building Block for Pharmaceutical and Polymer Synthesis


5-(Methoxycarbonyl)thiophene-2-carboxylic acid (CAS 50340-79-9), also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a heterocyclic building block with the molecular formula C₇H₆O₄S and a molecular weight of 186.19 g/mol [1]. It is a monoester derivative of 2,5-thiophenedicarboxylic acid, featuring both a carboxylic acid group and a methyl ester group attached to a thiophene ring [2]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and materials science due to its orthogonal functionality, which enables selective derivatization .

Why 5-(Methoxycarbonyl)thiophene-2-carboxylic Acid Cannot Be Replaced by Generic Thiophene Carboxylic Acids in Advanced Synthesis


Generic substitution with simpler thiophene carboxylic acids (e.g., thiophene-2-carboxylic acid) or fully esterified analogs (e.g., thiophene-2,5-dicarboxylic acid dimethyl ester) is not feasible in applications requiring orthogonal protection or specific regioselective modifications. The presence of two distinct carboxyl functionalities—one free acid and one protected as a methyl ester—on the same thiophene ring provides a unique synthetic handle for sequential derivatization . This orthogonal reactivity is absent in symmetric diacids or diesters, which would lead to statistical mixtures upon monofunctionalization. Furthermore, the specific substitution pattern (2,5-disubstitution) and the planar conformation of the ester and acid groups relative to the thiophene ring (dihedral angles of 3.1° and 3.6°, respectively) contribute to a distinct solid-state packing and reactivity profile that can influence downstream material properties [1]. Therefore, selecting this specific monoester is critical for achieving high-purity, regiospecifically modified thiophene derivatives.

Quantitative Differentiation Evidence for 5-(Methoxycarbonyl)thiophene-2-carboxylic acid vs. Comparators


Orthogonal Reactivity: Enabling Regiospecific Amidation vs. Symmetric Diesters

5-(Methoxycarbonyl)thiophene-2-carboxylic acid enables selective amidation of its free carboxylic acid group while the methyl ester remains intact, a feature not possible with symmetric thiophene-2,5-dicarboxylic acid (free diacid) or its dimethyl ester. The methyl ester serves as a protecting group for one carboxyl, allowing for sequential derivatization . This is a qualitative, yet critical, functional distinction.

Orthogonal synthesis Amidation Protecting group strategy

Coplanar Conformation: Defined Solid-State Packing vs. Substituted Analogs

Single-crystal X-ray diffraction reveals that in 5-(methoxycarbonyl)thiophene-2-carboxylic acid, the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, exhibiting dihedral angles of 3.1(4)° and 3.6(4)°, respectively [1]. This near-planarity is not guaranteed for all substituted thiophenes. For instance, steric hindrance from a methyl group in 3-methylthiophene-2-carboxylic acid can induce a larger twist, altering packing and properties. The coplanarity in the target compound facilitates the formation of centrosymmetric dimers via classical O-H···O hydrogen bonds in the solid state.

Crystal engineering Solid-state chemistry X-ray crystallography

Lipophilicity (cLogP) for Blood-Brain Barrier Penetration Prediction

The computed partition coefficient (cLogP) of 5-(methoxycarbonyl)thiophene-2-carboxylic acid is 1.23 [1]. This value falls within the optimal range (typically cLogP 1-3) for good blood-brain barrier (BBB) permeability, as defined by CNS drug-likeness rules [2]. This suggests that derivatives of this compound, if designed with an appropriate molecular weight and polar surface area, may have favorable CNS penetration potential compared to more hydrophilic diacid analogs.

Lipophilicity ADME Drug design

Optimal Application Scenarios for 5-(Methoxycarbonyl)thiophene-2-carboxylic acid Based on Product-Specific Evidence


Asymmetric Thiophene Derivative Synthesis via Orthogonal Functionalization

This compound is uniquely suited for the stepwise, regiospecific synthesis of asymmetrically substituted thiophene derivatives, such as those required in kinase inhibitors or GPCR modulators. The free carboxylic acid can be selectively activated and coupled (e.g., to form an amide), while the methyl ester remains protected for a subsequent, different transformation (e.g., hydrolysis to a second acid for salt formation or further coupling) . This eliminates the need for additional protecting group manipulations, streamlining the synthetic route.

Design of CNS-Penetrant Drug Candidates

The compound's cLogP value of 1.23, which lies within the optimal range for blood-brain barrier (BBB) permeability , makes it an attractive building block for constructing CNS-targeted drug candidates. Medicinal chemists can leverage this inherent lipophilicity to design molecules with improved brain exposure profiles compared to those built from more polar, less brain-penetrant diacid analogs [1].

Crystal Engineering and Supramolecular Chemistry

The near-planar conformation of the acid and ester groups relative to the thiophene ring (dihedral angles of 3.1° and 3.6° ) results in a predictable solid-state packing motif based on centrosymmetric hydrogen-bonded dimers. This property is valuable for crystal engineering studies aimed at designing functional materials with specific packing architectures, such as porous frameworks or materials with anisotropic properties.

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